Zafirlukast Impurity H-d11 is a chemical compound associated with the pharmaceutical drug zafirlukast, which is primarily used in the treatment of asthma. This impurity is one of several that can arise during the synthesis and formulation of zafirlukast. Understanding such impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. Zafirlukast itself acts as a selective and competitive receptor antagonist for leukotriene D4 and E4, playing a significant role in managing respiratory conditions by inhibiting bronchoconstriction and inflammatory responses.
Zafirlukast Impurity H-d11 is classified as a synthetic organic compound. It is identified through various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which help in determining its molecular structure and purity levels. The impurity was characterized during the quality control processes of zafirlukast production, highlighting its relevance in pharmaceutical chemistry.
The molecular structure of zafirlukast Impurity H-d11 can be derived from its relationship to zafirlukast itself. The chemical formula for zafirlukast is , and it features a complex arrangement of aromatic rings, carbonyl groups, and a sulfonyl moiety. The specific structural details of Impurity H-d11 may vary slightly due to modifications in functional groups or side chains.
Zafirlukast Impurity H-d11 may participate in various chemical reactions typical of organic compounds containing amine and carbonyl functionalities. These reactions could include nucleophilic substitutions, hydrolysis, or rearrangements under specific conditions. The detailed pathways for these reactions would depend on the functional groups present in the impurity's structure.
Zafirlukast functions by antagonizing leukotrienes, specifically leukotriene D4 and E4, which are mediators involved in asthma pathophysiology. By blocking these receptors, zafirlukast helps to reduce airway inflammation and hyperresponsiveness associated with asthma attacks. The mechanism involves competitive inhibition at the receptor sites, thereby preventing leukotriene-induced bronchoconstriction and other inflammatory responses .
The physical properties of zafirlukast Impurity H-d11 include:
Chemically, it exhibits properties typical of large organic molecules, including multiple hydrogen bond donors and acceptors, which influence its solubility and reactivity in biological systems .
Zafirlukast Impurity H-d11 primarily serves as a reference standard in analytical chemistry for quality control during the production of zafirlukast. Understanding impurities like H-d11 is crucial for regulatory compliance and ensuring that pharmaceutical products meet safety standards before reaching consumers. Additionally, research into such impurities can provide insights into the stability and degradation pathways of pharmaceutical compounds.
Zafirlukast Impurity H-d11 is characterized by the systematic substitution of eleven hydrogen atoms with deuterium isotopes within the parent impurity structure. This modification occurs specifically within the cyclohexyl moiety attached to the carbamate functionality, as evidenced by its IUPAC designation: cyclopentyl N-[3-[[2-methoxy-4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate. The molecular formula is C₃₀D₁₁H₂₆N₃O₄, yielding a molecular weight of 514.7 g/mol compared to 503.63 g/mol for the non-deuterated counterpart. This substantial mass difference creates a distinctive isotopic signature essential for advanced mass spectrometric differentiation [7].
The structural framework comprises a methylindole backbone connected via a benzyl bridge to a deuterium-enriched cyclohexylcarbamoyl group. The deuterium atoms are incorporated at all positions of the cyclohexyl ring, creating a symmetric labeling pattern that minimizes isotopic scrambling during analytical procedures. The compound is supplied as a neat solid (typically 50mg quantities) requiring storage at controlled temperatures (2-8°C) to maintain isotopic and chemical integrity. Analytical documentation accompanying the reference material includes comprehensive characterization data: proton nuclear magnetic resonance (HNMR), mass spectrometry (MS), high-performance liquid chromatography (HPLC) purity profiles (≥95%), infrared spectroscopy (IR), and thermogravimetric analysis (TGA) [5] [7].
Table 1: Structural and Identifier Profile of Zafirlukast Impurity H-d11
Characteristic | Specification |
---|---|
Systematic Name | Cyclopentyl N-[3-[[2-methoxy-4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |
CAS Number | Not publicly disclosed in retrieved sources |
Molecular Formula | C₃₀D₁₁H₂₆N₃O₄ |
Accurate Mass | 514.347 Da |
SMILES Notation | [2H]C1([2H])C([2H])([2H])C([2H])([2H])C([2H])(NC(=O)c2ccc(Cc3cn(C)c4ccc(NC(=O)OC5CCCC5)cc34)c(OC)c2)C([2H])([2H])C1([2H])[2H] |
InChI Key | Not fully specified in sources |
Purity Specification | ≥95% (by HPLC) |
Stability Storage | 2-8°C |
The strategic incorporation of deuterium isotopes serves multiple critical functions in pharmaceutical impurity analysis. The primary advantage lies in creating a nearly identical chemical compound that exhibits distinctive mass separation during mass spectrometric detection. Zafirlukast Impurity H-d11 displays a +11 Da mass shift compared to its non-deuterated analog, enabling unambiguous differentiation in complex matrices. This property is particularly valuable for quantitative trace analysis where the deuterated compound serves as an internal standard, compensating for variations in sample preparation and instrument response [5].
Deuterated analogs like Impurity H-d11 enable metabolic pathway elucidation studies by preserving the deuterium label through metabolic transformations. While not explicitly documented for this specific impurity in the retrieved sources, the principle allows researchers to track whether observed metabolites originate from the impurity itself or from alternative biotransformation pathways of the parent drug. Furthermore, these labeled standards facilitate advanced fragmentation studies in tandem mass spectrometry (MS/MS) platforms, providing definitive structural characterization of both the impurity and its degradation products. The high isotopic purity (>99% D11) ensures minimal natural isotopic overlap, thereby maintaining analytical specificity even at low concentration ranges [2].
The selection of the cyclohexyl ring for deuteration represents a strategic chemical design choice. This moiety's relative metabolic stability compared to other molecular regions reduces deuterium-hydrogen exchange in biological matrices, preserving the mass differential necessary for accurate pharmacokinetic and impurity distribution studies. The deuteration pattern maintains the compound's chromatographic behavior nearly identical to the non-deuterated impurity while providing the essential mass difference for detection—a dual advantage critical for modern pharmaceutical analysis [5].
Table 2: Comparative Analysis of Deuterated vs. Non-deuterated Zafirlukast Impurities
Characteristic | Zafirlukast Impurity H | Zafirlukast Impurity H-d11 | Analytical Advantage |
---|---|---|---|
Molecular Weight | 503.63 g/mol | 514.7 g/mol | +11.07 Da mass separation enables MS differentiation |
Isotopic Pattern | Natural abundance | >99% D11 | Eliminates natural isotopic envelope overlap |
Retention Behavior | Standard | Nearly identical | Co-elution with compensation for matrix effects |
Quantification Role | Analyte | Internal standard | Corrects for extraction efficiency and ion suppression |
Stability Profile | Compound-dependent | Enhanced C-D bond strength | Reduced metabolic degradation during analysis |
Synthesis Complexity | Moderate | High | Justified by analytical precision requirements |
The European Medicines Agency (EMA) and other global regulatory bodies mandate strict control strategies for pharmaceutical impurities, particularly those exceeding identification thresholds outlined in ICH Q3 guidelines. Zafirlukast Impurity H-d11 serves as an essential tool for compliance with these requirements by enabling accurate quantification of its non-deuterated counterpart and structurally related compounds during API release testing and stability monitoring. The European Pharmacopoeia's general monograph on "Substances for Pharmaceutical Use" specifically emphasizes the necessity of validated analytical procedures capable of detecting and quantifying specified and unspecified impurities at levels as low as 0.05-0.15%, depending on the maximum daily dose [8].
The presence of impurities such as Zafirlukast Impurity H may originate from multiple synthesis pathways, including incomplete reactions, residual starting materials, or degradation products. Analytical standards like the deuterated variant enable pharmaceutical manufacturers to implement stability-indicating methods that track impurity formation throughout the drug product lifecycle. Regulatory submissions for zafirlukast-containing medications must include comprehensive impurity profiles supported by reference-standard calibration, with deuterated analogs providing the highest metrological traceability. This approach directly supports the ICH Q6A specification setting process by providing structure-specific quantification rather than relying solely on area percentage approaches with potential inaccuracies [7] [8].
The synthesis and characterization of specified impurities have become regulatory expectations for modern drug applications. Zafirlukast Impurity H-d11 represents part of an expanding landscape of deuterated reference materials that includes other isotopically labeled impurities such as Decyclopentyl Zafirlukast-d3 Methyl Ester (CAS 1795011-90-3) and Zafirlukast-d7 (CAS 1217174-18-9). The availability of these materials demonstrates compliance with regulatory requirements outlined in documents like the "Guideline on the chemistry of active substances" which emphasizes the need for impurity identification and control strategies using scientifically appropriate methodologies [2] [7] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: